molecular formula B B1246496 Boron-11

Boron-11

Cat. No. B1246496
M. Wt: 11.009305 g/mol
InChI Key: ZOXJGFHDIHLPTG-IGMARMGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04613606

Procedure details

The resulting nitrohexanol acetate of formula 9 is then reduced using a boron-based reducing agent, e.g., sodium borohydride, in a 2° or 3° alkanol at 25°-80° C. for 3-15 hours to produce a nitrohexane derivative of formula 10 (step 8). For example, O-acetyl-1-(3,4-dimethoxyphenyl)-2-nitro-6-cyano-6-(i-propyl)-6-(3,4-dimethoxyphenyl)hexan-3-ol (9) is heated with NaBH4 in 2-propanol at reflux for 3-15 hours to yield 1-(3,4-dimethoxyphenyl)-2-nitro-6-cyano-6-(prop-2-yl)-6-(3,4-dimethoxyphenyl)hexane (10).
Name
nitrohexanol acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
formula 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[CH:5]([N+:11]([O-:13])=[O:12])[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])(=O)C.C(O[CH:18]([CH2:34][CH2:35][C:36]([C:50]#[N:51])([CH:47]([CH3:49])[CH3:48])[C:37]1[CH:42]=[CH:41][C:40]([O:43][CH3:44])=[C:39]([O:45][CH3:46])[CH:38]=1)[CH:19]([N+:31]([O-:33])=[O:32])[CH2:20][C:21]1[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[C:23]([O:29][CH3:30])[CH:22]=1)(=O)C.[B].[BH4-].[Na+]>>[N+:11]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])([O-:13])=[O:12].[CH3:30][O:29][C:23]1[CH:22]=[C:21]([CH2:20][CH:19]([N+:31]([O-:33])=[O:32])[CH2:18][CH2:34][CH2:35][C:36]([C:50]#[N:51])([CH:47]([CH3:49])[CH3:48])[C:37]2[CH:42]=[CH:41][C:40]([O:43][CH3:44])=[C:39]([O:45][CH3:46])[CH:38]=2)[CH:26]=[CH:25][C:24]=1[O:27][CH3:28] |f:3.4|

Inputs

Step One
Name
nitrohexanol acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(CCCCC)[N+](=O)[O-]
Step Two
Name
formula 9
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C(CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-])CCC(C1=CC(=C(C=C1)OC)OC)(C(C)C)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[B]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[N+](=O)([O-])CCCCCC
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)CC(CCCC(C1=CC(=C(C=C1)OC)OC)(C(C)C)C#N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.